

Application Notes and Protocols: Asymmetric Synthesis of Chiral Nitro Compounds

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Compound of Interest

Compound Name: 6-Nitroheptan-3-one

CAS No.: 83188-08-3

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For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of chiral nitro compounds, valuable intermediates in organic synthesis and drug discovery. The versatile reactivity of the nitro group allows for its transformation into a wide array of functionalities, including amines, carbonyls, and other nitrogen-containing moieties, making chiral nitro compounds powerful building blocks for complex molecules.^{[1][2][3]} This guide delves into the core principles, state-of-the-art catalytic systems, and detailed experimental protocols for the most significant asymmetric reactions generating these compounds. We will explore both metal-catalyzed and organocatalytic approaches, with a focus on explaining the mechanistic underpinnings that govern stereochemical outcomes. The protocols provided are designed to be robust and reproducible, offering researchers the tools to confidently synthesize a diverse range of enantioenriched nitro compounds.

Introduction: The Strategic Importance of Chiral Nitro Compounds

Chirality plays a pivotal role in the pharmacological and toxicological profiles of drug candidates.^[4] More than half of all drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.^[4] This underscores the critical need for synthetic methods that can deliver enantiomerically pure compounds.

Nitro compounds are exceptionally versatile synthetic intermediates.^[1] The strong electron-withdrawing nature of the nitro group facilitates a variety of carbon-carbon bond-forming reactions and can be readily transformed into other functional groups.^{[1][2]} The reduction of a nitro group to an amine is a cornerstone transformation, providing access to chiral amines, a ubiquitous motif in pharmaceuticals.^{[5][6]} Furthermore, the nitro group can be converted to a carbonyl group via the Nef reaction or removed entirely.^[1] This synthetic flexibility makes the development of methods for the asymmetric synthesis of nitro compounds a high-priority research area.^{[3][7]}

This guide will focus on three primary strategies for the asymmetric synthesis of chiral nitro compounds:

- Asymmetric Michael Addition: The conjugate addition of nitroalkanes to α,β -unsaturated systems.^{[8][9][10]}
- Asymmetric Henry (Nitroaldol) Reaction: The addition of a nitroalkane to a carbonyl compound.^{[11][12]}
- Asymmetric Hydrogenation of Nitroolefins: The enantioselective reduction of nitroalkenes.^[13]

For each of these key transformations, we will discuss the evolution of catalytic systems, from early metal-based catalysts to the more recent and often highly effective organocatalysts.

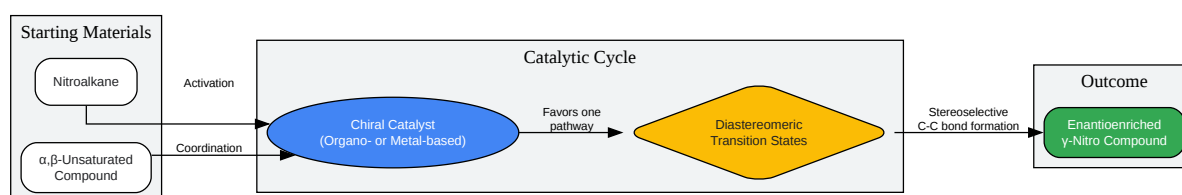
Foundational Strategies in Asymmetric Synthesis of Nitro Compounds

The construction of chiral nitro compounds hinges on the ability to control the formation of new stereocenters. This is achieved through the use of chiral catalysts, which create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

2.1. Asymmetric Michael Addition: Building C-C Bonds with Precision

The asymmetric Michael addition, or conjugate addition, of nitroalkanes to electron-deficient olefins is a powerful method for forming C-C bonds and creating chiral γ -nitro carbonyl compounds.[8][14] These products are valuable precursors to a variety of biologically active molecules, including γ -amino acids and chiral pyrrolidines.[15]

Conceptual Workflow: Asymmetric Michael Addition



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Caption: General workflow for catalytic asymmetric Michael addition.

Organocatalysis has revolutionized asymmetric synthesis by offering metal-free alternatives that are often less sensitive to air and moisture. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base moiety, have proven particularly effective. Thiourea-based catalysts, for example, can activate both the nitroalkane (via the basic amine) and the enone (via hydrogen bonding with the thiourea moiety), leading to highly organized transition states and excellent enantioselectivities.[8][16]

Key Organocatalyst Classes for Michael Additions:

- Thioureas and Squaramides: These catalysts utilize hydrogen bonding to activate the electrophile.[8][9][17]
- Cinchona Alkaloids: These readily available natural products and their derivatives can act as effective base catalysts.[12][18]
- Proline and its Derivatives: These catalysts activate carbonyl compounds through the formation of enamines.[9]

Table 1: Comparison of Catalytic Systems for Asymmetric Michael Addition of Nitromethane to Chalcone

Catalyst Type	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)	ee (%)	Reference
Organocatalyst						
Sulfonamide-Thiourea	5	Ethyl Acetate	2	88	97	[8]
Imidazoline	10	Toluene	24	95	86	[14]
Metal Catalyst						
Bis(oxazoline) Zinc	5	THF	12	>95	95	[19]

Protocol 1: Organocatalytic Asymmetric Michael Addition of Nitromethane to Chalcone

This protocol is adapted from the work of Miura and colleagues, employing a sulfonamide-thiourea organocatalyst.[8]

Materials:

- Chalcone (1.0 mmol, 208.26 mg)

- Nitromethane (3.0 mmol, 183.12 mg, 162 μ L)
- (S)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-((pyrrolidin-2-yl)methyl)amino)ethylthiourea (Catalyst 3, 0.05 mmol, 23.8 mg)
- Ethyl Acetate (2.0 mL)
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar, add chalcone (208.26 mg, 1.0 mmol) and the sulfonamide-thiourea catalyst (23.8 mg, 0.05 mmol).
- **Solvent and Reagent Addition:** Add ethyl acetate (2.0 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved. Add nitromethane (162 μ L, 3.0 mmol) to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2 hours.
- **Workup:** Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ -nitro ketone.
- **Characterization:** Characterize the purified product by ^1H NMR, ^{13}C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.[\[20\]](#)[\[21\]](#)[\[22\]](#)

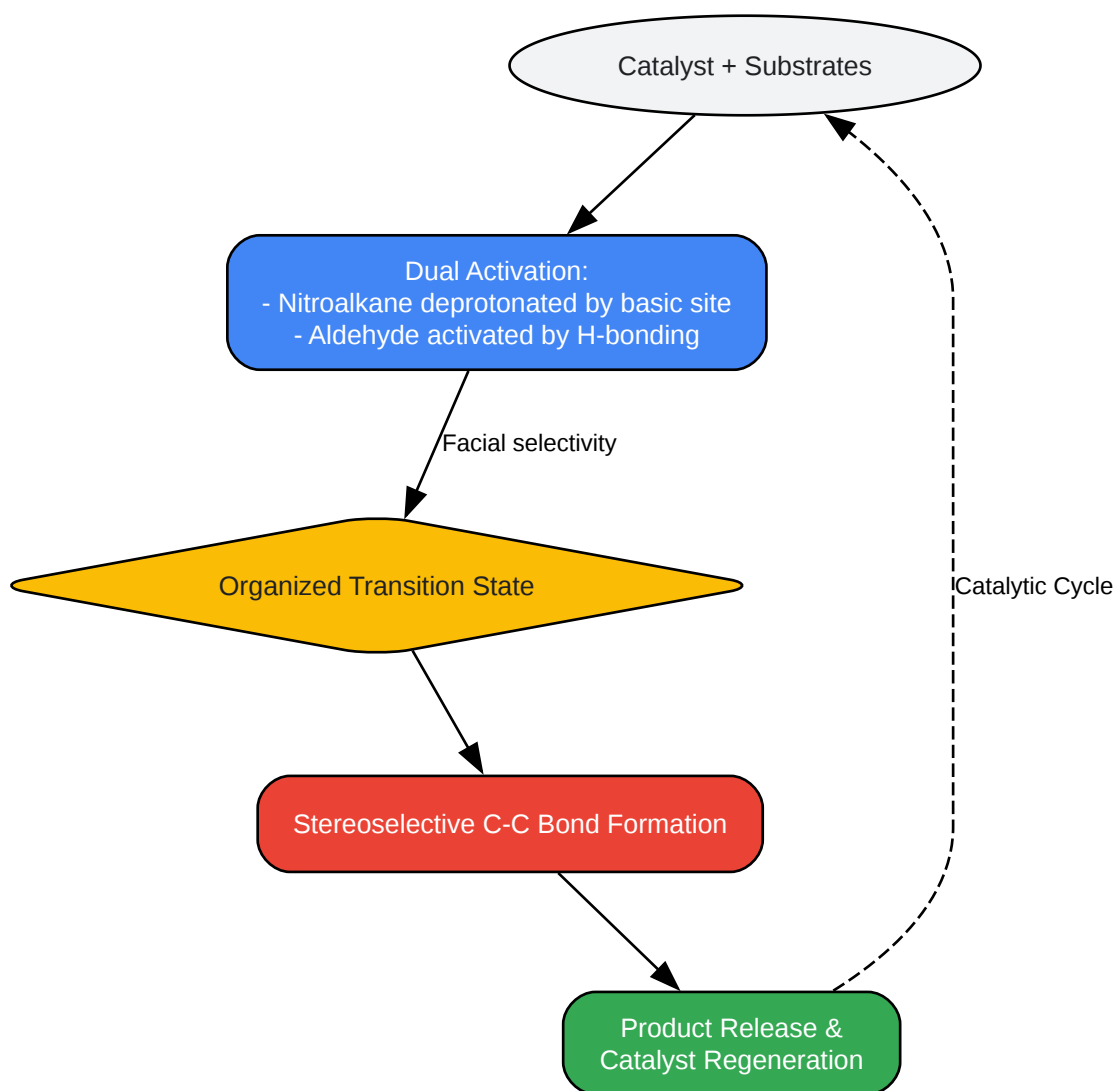
2.2. Asymmetric Henry (Nitroaldol) Reaction: Accessing Chiral β -Nitroalcohols

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding β -nitroalcohols.[12][23] These products are highly valuable as they can be readily converted into 1,2-amino alcohols, important structural motifs in many natural products and pharmaceuticals.[24] The development of asymmetric versions of the Henry reaction has been a major focus in organic synthesis.[11][12][24]

Catalytic Approaches:

- **Metal-Based Catalysts:** A wide range of transition metal complexes, particularly those of copper, zinc, and lanthanides, have been successfully employed. Chiral ligands such as bisoxazolines (BOX), Schiff bases, and N,N'-dioxides are commonly used to induce asymmetry.[11][25]
- **Organocatalysts:** Cinchona alkaloids and their derivatives, as well as bifunctional thioureas and guanidines, have emerged as powerful catalysts for the asymmetric Henry reaction.[12]

Mechanism of a Bifunctional Organocatalyst in the Henry Reaction



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Caption: Mechanistic cycle of a bifunctional organocatalyst.

Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction

This protocol is based on the work of Feng and colleagues using a chiral N,N'-dioxide-Cu(I) complex.^[25]

Materials:

- Benzaldehyde (1.0 mmol, 106.12 mg, 102 μ L)
- Nitroethane (2.0 mmol, 150.16 mg, 143 μ L)

- Chiral N,N'-dioxide ligand (0.055 mmol)
- $\text{Cu}(\text{CH}_3\text{CN})_4\text{BF}_4$ (0.05 mmol, 15.7 mg)
- Tetrahydrofuran (THF), anhydrous (1.0 mL)
- Triethylamine (Et_3N) (0.05 mmol, 5.1 mg, 7 μL)
- Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

- **Catalyst Preparation:** In a flame-dried Schlenk tube under an inert atmosphere (N_2 or Ar), dissolve the chiral N,N'-dioxide ligand (0.055 mmol) and $\text{Cu}(\text{CH}_3\text{CN})_4\text{BF}_4$ (15.7 mg, 0.05 mmol) in anhydrous THF (0.5 mL). Stir the mixture at room temperature for 1 hour.
- **Reaction Setup:** To the prepared catalyst solution, add benzaldehyde (102 μL , 1.0 mmol) followed by nitroethane (143 μL , 2.0 mmol).
- **Base Addition:** Add triethylamine (7 μL , 0.05 mmol) to the reaction mixture.
- **Reaction Conditions:** Stir the reaction at a specified temperature (e.g., $-20\text{ }^\circ\text{C}$) and monitor its progress by TLC.
- **Quenching and Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of NH_4Cl . Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.
- **Analysis:** Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified β -nitroalcohol using NMR spectroscopy and chiral HPLC.

Characterization and Purification of Chiral Nitro Compounds

The successful synthesis of a chiral nitro compound must be followed by rigorous characterization and purification to confirm its structure, purity, and enantiomeric excess.

Purification Techniques:

- Flash Column Chromatography: The primary method for purifying the reaction products.
- Recrystallization: Can sometimes be used to enhance the enantiomeric purity of a solid product.
- Preparative Chiral HPLC/SFC: For challenging separations or when very high enantiopurity is required, preparative chiral chromatography can be employed.[\[22\]](#)[\[26\]](#)

Characterization Methods:

- NMR Spectroscopy (^1H , ^{13}C): To confirm the chemical structure of the product.
- Mass Spectrometry (MS): To determine the molecular weight.
- Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): The gold standard for determining the enantiomeric excess of a chiral compound. A racemic sample is typically run first to establish the retention times of both enantiomers.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- Optical Rotation: Measures the rotation of plane-polarized light by the chiral sample.[\[20\]](#)

Synthetic Utility and Downstream Transformations

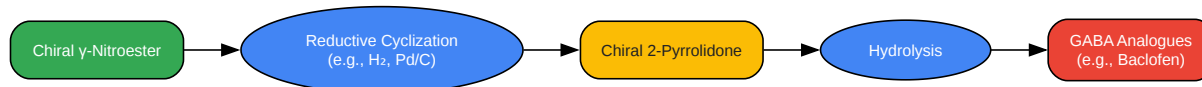
The true value of chiral nitro compounds lies in their potential to be transformed into other valuable chiral molecules.

Key Transformations:

- Reduction to Amines: The most common transformation, providing access to chiral primary amines. Reagents like $\text{H}_2/\text{Pd-C}$, Raney Ni, or LiAlH_4 are frequently used.
- Nef Reaction: Converts the nitro group into a carbonyl group (ketone or aldehyde) under basic conditions followed by acidification.
- Denitration: Removal of the nitro group, typically under radical conditions (e.g., using Bu_3SnH).

- Cyclization Reactions: The nitro group can participate in various cyclization reactions to form heterocyclic compounds.[27][28]

Workflow: From Nitro Compound to Pharmaceutical Precursor



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Caption: Synthesis of Baclofen from a γ -nitroester intermediate.[15]

Conclusion and Future Outlook

The asymmetric synthesis of chiral nitro compounds is a vibrant and rapidly evolving field. The development of novel, highly efficient, and selective catalysts, particularly in the realm of organocatalysis, continues to expand the synthetic chemist's toolkit.[10] These methods provide reliable access to a wide range of enantiomerically enriched building blocks that are crucial for the discovery and development of new pharmaceuticals and other biologically active molecules.[3][29] Future research will likely focus on expanding the substrate scope, developing even more efficient and sustainable catalytic systems, and applying these methodologies to the total synthesis of complex natural products.

References

- Li, W., Liu, H., Jiang, X., & Wang, J. (2015). Enantioselective Organocatalytic Conjugate Addition of Nitroalkanes to Electrophilic 2-Iminochromenes. ACS Catalysis. [Link]
- Raj, A. S. K., & Kumar, R. S. (2015). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of Chemical and Pharmaceutical Research. [Link]
- Carretero, J. C., & Ruano, J. L. G. (2013). Organocatalytic Michael Addition of Unactivated α -Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]

- Kawada, M., Nakashima, K., Hirashima, S., Yoshida, A., Koseki, Y., & Miura, T. (2017). Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst. *The Journal of Organic Chemistry*. [[Link](#)]
- Martin, N. J. A., Ozores, L., & List, B. (2007). Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins. *Journal of the American Chemical Society*. [[Link](#)]
- Jensen, K. L., Dickmeiss, G., & Jørgensen, K. A. (2008). Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β -Unsaturated Enones Using Novel Imidazoline Catalysts. *The Journal of Organic Chemistry*. [[Link](#)]
- Xie, J., & Chen, Y. (2019). Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound. *The Chemical Record*. [[Link](#)]
- Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ -Nitroesters by an Organocatalytic One-Pot Strategy. *Organic Letters*. [[Link](#)]
- Dong, L., & Chen, F. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. *Reaction Chemistry & Engineering*. [[Link](#)]
- Almendros, P., & Prieto, L. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. *Molecules*. [[Link](#)]
- Bella, M., & Jørgensen, K. A. (2017). Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. *Organic Chemistry Frontiers*. [[Link](#)]
- Alemán, J., & Ruano, J. L. G. (2011). Enantioselective conjugate addition of nitro compounds to α,β -unsaturated ketones: an experimental and computational study. *Organic & Biomolecular Chemistry*. [[Link](#)]
- Lu, S., Du, D., Xu, J., & Zhang, S. (2006). Asymmetric Michael addition of nitroalkanes to nitroalkenes catalyzed by C2-symmetric tridentate bis(oxazoline) and bis(thiazoline) zinc complexes. *Journal of the American Chemical Society*. [[Link](#)]
- Wang, J., Liu, H., & Feng, X. (2012). Organocatalytic Asymmetric Michael Addition–Cyclization Cascade Reaction of Nitroalkanes with o-Hydroxycinnamaldehydes. *European*

Journal of Organic Chemistry. [\[Link\]](#)

- Wang, H., Xie, H., Guo, S., Duan, R., Lin, Y., & Zhang, J. (2026). Recent Advances in Asymmetric Dearomatization of Nitro(hetero)arenes. *Organic Chemistry Frontiers*. [\[Link\]](#)
- Reisman, S. E., & Doyle, A. G. (2012). Nickel-Catalyzed Asymmetric C-Alkylation of Nitroalkanes: Synthesis of Enantioenriched β -Nitroamides. *Journal of the American Chemical Society*. [\[Link\]](#)
- Wang, C., & Chen, Y. (2018). Organocatalytic Asymmetric Michael Reactions of Cyclic N-Sulfonylimines with Nitroalkenes or 2-Nitroallylic Acetates. *Organic Letters*. [\[Link\]](#)
- Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. *Symmetry*. [\[Link\]](#)
- Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. [\[Link\]](#)
- Okafor, C. E. (2024). HENRY REACTION (Mini-review). *ResearchGate*. [\[Link\]](#)
- Gotor-Fernández, V., & Gotor, V. (2022). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ -Nitro Alcohols. *Angewandte Chemie International Edition*. [\[Link\]](#)
- Frecentese, F., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. *Molecules*. [\[Link\]](#)
- MDPI. (n.d.). Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. [\[Link\]](#)
- Yoshikoshi, A. (2020). A Walk through Recent Nitro Chemistry Advances. *Molecules*. [\[Link\]](#)
- Trost, B. M., & Zhang, Y. (2025). Asymmetric alkylation of nitroalkanes. *ResearchGate*. [\[Link\]](#)
- Feng, X., Liu, X., & Lin, L. (2007). Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N'-Dioxide/Cu(I) Complex. *The Journal of Organic Chemistry*. [\[Link\]](#)

- ResearchGate. (2025). Stereoselective reactions of nitro compounds in the synthesis of natural compound analogs and active pharmaceutical ingredients. [\[Link\]](#)
- University of Windsor. (n.d.). Asymmetric Synthesis. [\[Link\]](#)
- Charde, M. S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences. [\[Link\]](#)
- Berestovitskaya, V. M., & Selivanova, G. A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. [\[Link\]](#)
- Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [\[Link\]](#)
- ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [\[Link\]](#)
- American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [\[Link\]](#)
- Hyster, T. K., & Rovis, T. (2023). Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis. Journal of the American Chemical Society. [\[Link\]](#)
- ResearchGate. (n.d.). Chiral γ -nitro carbonyl compounds synthesized using catalyst 38. [\[Link\]](#)
- ResearchGate. (n.d.). Asymmetric Synthesis and Nitro Compounds. [\[Link\]](#)
- Szymański, P., & Markowicz, J. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [\[Link\]](#)
- Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds.
- Zolfigol, M. A., & Khazaei, A. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research. [\[Link\]](#)

- Novasep. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [[Link](#)]
- Teachy. (n.d.). Activities of Nitro Compounds: Synthesis, Characterization, and Applications. [[Link](#)]

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Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic Michael Addition of Unactivated α -Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis - PMC [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 12. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 13. Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins [organic-chemistry.org]

- [14. pubs.acs.org \[pubs.acs.org\]](#)
- [15. Asymmetric Synthesis of \$\gamma\$ -Nitroesters by an Organocatalytic One-Pot Strategy \[organic-chemistry.org\]](#)
- [16. Enantioselective conjugate addition of nitro compounds to \$\alpha,\beta\$ -unsaturated ketones: an experimental and computational study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [17. pubs.acs.org \[pubs.acs.org\]](#)
- [18. Nitro compound synthesis by C-C coupling \[organic-chemistry.org\]](#)
- [19. Asymmetric Michael addition of nitroalkanes to nitroalkenes catalyzed by C2-symmetric tridentate bis\(oxazoline\) and bis\(thiazoline\) zinc complexes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. mdpi.com \[mdpi.com\]](#)
- [21. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [22. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies \[rotachrom.com\]](#)
- [23. researchgate.net \[researchgate.net\]](#)
- [24. mdpi.com \[mdpi.com\]](#)
- [25. pubs.acs.org \[pubs.acs.org\]](#)
- [26. americanpharmaceuticalreview.com \[americanpharmaceuticalreview.com\]](#)
- [27. Organocatalytic Asymmetric Cascade Reactions Based on Gamma-Nitro Carbonyl Compound - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [28. Asymmetric Organocatalytic Michael Addition–Cyclization Cascade Reaction of Nitroalkanes with o-Hydroxycinnamaldehydes | Semantic Scholar \[semanticscholar.org\]](#)
- [29. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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